![molecular formula C10H15NO B2388842 N-[1-(2-メトキシフェニル)エチル]-N-メチルアミン CAS No. 921074-81-9](/img/structure/B2388842.png)
N-[1-(2-メトキシフェニル)エチル]-N-メチルアミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[1-(2-methoxyphenyl)ethyl]-N-methylamine” is a chemical compound with the molecular formula C10H15NO. It has a molecular weight of 165.23 . This compound is typically stored at 4 degrees Celsius and is in liquid form .
Molecular Structure Analysis
The InChI code for “N-[1-(2-methoxyphenyl)ethyl]-N-methylamine” is 1S/C10H15NO/c1-8(11-2)9-6-4-5-7-10(9)12-3/h4-8,11H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure .Physical And Chemical Properties Analysis
“N-[1-(2-methoxyphenyl)ethyl]-N-methylamine” is a liquid at room temperature . It has a predicted melting point of 25.91°C and a predicted boiling point of approximately 237.0°C at 760 mmHg . The compound has a predicted density of approximately 1.0 g/cm3 and a predicted refractive index of n20D 1.50 .作用機序
MXE acts as a noncompetitive NMDA receptor antagonist, which means it blocks the activity of the NMDA receptor, a type of glutamate receptor that is involved in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, MXE produces its dissociative and hallucinogenic effects. MXE has also been shown to interact with other receptors, including the serotonin and dopamine receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
MXE produces a range of biochemical and physiological effects, including dissociation, hallucinations, euphoria, and analgesia. It has also been shown to increase heart rate and blood pressure, and to cause respiratory depression at high doses. MXE has a long half-life, which means it can remain in the body for an extended period of time.
実験室実験の利点と制限
MXE has several advantages for laboratory experiments, including its relatively simple synthesis, its dissociative effects, and its potential therapeutic applications. However, there are also limitations to its use, including its potential for abuse and its lack of FDA approval for human use.
将来の方向性
There are several future directions for research on MXE, including further studies on its mechanism of action and its potential therapeutic applications. MXE may also be used as a tool for investigating the role of the NMDA receptor in various neurological and psychiatric disorders. Additionally, further research is needed to determine the long-term effects of MXE use and its potential for abuse.
In conclusion, N-[1-(2-methoxyphenyl)ethyl]-N-methylamine, or MXE, is a dissociative anesthetic drug that has potential as a research chemical for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Its relatively simple synthesis, dissociative effects, and potential for treating depression and anxiety disorders make it an interesting subject for further research. However, its potential for abuse and lack of FDA approval for human use must also be considered.
合成法
The synthesis of MXE involves the reaction of 3-methoxyphenylacetone with methylamine in the presence of sodium cyanoborohydride and acetic acid. The resulting product is purified using various methods, including recrystallization and chromatography. The synthesis of MXE is relatively simple and can be performed in a laboratory setting.
科学的研究の応用
抗ウイルス活性
インドール誘導体は、本研究対象化合物を含む、有望な抗ウイルス効果を示しています。 特に、N-[1-(2-メトキシフェニル)エチル]-N-メチルアミンは、インフルエンザAウイルスに対して阻害活性を示し、抗ウイルス薬開発の候補として有望です 。 さらに、関連する化合物は、コクサッキーB4ウイルスに対して効力を示しました 。
抗炎症作用
本研究対象化合物に属する化合物群であるカルコンは、抗炎症作用を有しています。 炎症に関与する酵素を阻害することにより、炎症反応の軽減に役立つ可能性があります。
抗酸化活性
本研究対象化合物の抗酸化可能性が検討されています。 N-[1-(2-メトキシフェニル)エチル]-N-メチルアミンに関する具体的なデータは不足していますが、関連するインドール誘導体は優れた抗酸化活性を示しています 。
リーシュマニア殺傷活性
関連するN-(2-メトキシフェニル)-1-メチル-1H-ベンゾイミダゾール-2-アミン化合物は、リーシュマニア・メキシカーナ寄生虫に対してリーシュマニア殺傷活性を示しました 。同一ではないものの、この発見はさらなる研究の可能性を示唆しています。
有機磁性材料
興味深いことに、純粋な有機磁性材料は、その柔軟性と調整可能性が求められています。 磁性については直接研究されていませんが、本研究対象化合物におけるほぼ直交する2-メトキシフェニル基は、1Dコラムにおける結晶化を阻害するため、有機磁石の潜在的な候補となっています 。
Safety and Hazards
This compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful. The hazard statements H302, H315, H318, and H335 suggest that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
1-(2-methoxyphenyl)-N-methylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(11-2)9-6-4-5-7-10(9)12-3/h4-8,11H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVNCCSGFPMYOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-isopropyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2388760.png)
![N-{4-[2-(5-chloro-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide](/img/structure/B2388761.png)
![4-butoxy-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2388762.png)
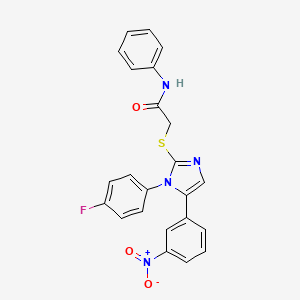
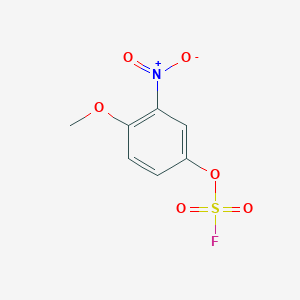
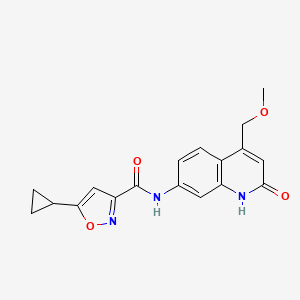
![(3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydro-1H-indol-2-one](/img/structure/B2388769.png)
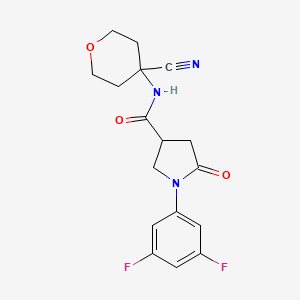
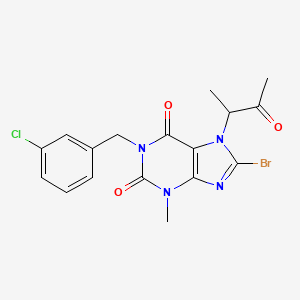

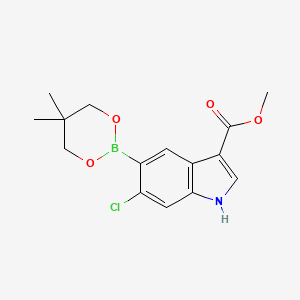
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,6-difluorobenzamide](/img/structure/B2388778.png)
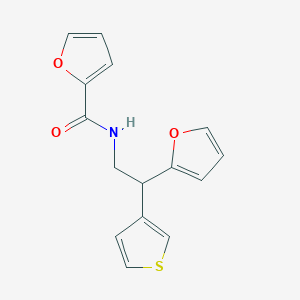
![N-Methyl-N-[[(2S)-oxiran-2-yl]methyl]propan-2-amine](/img/structure/B2388782.png)